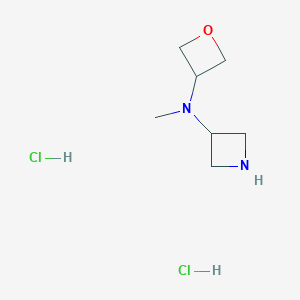
2-Chloro-5-iodo-3,4-pyridinediamine
Descripción general
Descripción
2-Chloro-5-iodo-3,4-pyridinediamine is a chemical compound with the molecular formula C5H5ClIN3 . It is also known by other names, including 2-chloro-5-iodopyridine-3,4-diamine . The compound has a molecular weight of approximately 269.47 g/mol .
Synthesis Analysis
The synthesis of 2-Chloro-5-iodo-3,4-pyridinediamine can be achieved using organolithium reagents. For example, nucleophilic attack on 2-chloro-3-iodopyridine or 2-chloro-5-iodopyridine with N-methylpiperazine leads to highly regioselective products, favoring the formation of C-4 substituted derivatives. The use of organolithium reagents is essential for achieving efficient reactions .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-iodo-3,4-pyridinediamine consists of a pyridine ring with chlorine and iodine substituents. The compound’s chemical formula indicates the presence of one chlorine atom (Cl), one iodine atom (I), and two amino groups (NH2) on the pyridine ring .
Chemical Reactions Analysis
The compound’s reactivity lies in its halogen-substituted pyrimidine ring. Nucleophilic aromatic substitution (SNAr) reactions are commonly employed for synthesizing various pyrimidine derivatives. For instance, phenyllithium undergoes nucleophilic addition to 2,4-chloropyrimidine , favoring the N1-C6 bond over the N1-C2 bond. The introduction of hydrophobic side chains using organolithium reagents can enhance binding affinity with specific receptor sites .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Functionalization
Novel Pyridine Derivatives Synthesis : A method has been developed for the synthesis of novel 3-iodo-1H-pyrazolo[3,4-b]pyridines via iododediazonation, starting from 2-chloro-3-cyanopyridine. This process involves copper-catalyzed cyclization with hydrazines, followed by efficient coupling reactions under Suzuki, Heck, Stille, and Sonogashira conditions, showcasing the compound's utility in constructing complex molecular architectures (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).
Unexpected Formation of Iodo[1,3]dioxolo[4,5‐c]pyridines : Research revealed the unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines during attempts to prepare functionalized 5-iodopyridine derivatives. This formation, achieved through reaction with iodine under basic conditions, illustrates the reactivity of related pyridine derivatives in halogenation reactions, offering insights into novel synthetic pathways (Lechel et al., 2012).
Halogenation and Metalation of Pyridines : Studies on the halogenation and metalation of pyridines, presumably involving a pyridyne intermediate, provide valuable information on the reactivity of halopyridines. These studies offer insights into the synthesis and functionalization of chloro- and iodo-substituted pyridines, contributing to the development of new methodologies for the selective functionalization of dichloropyridines at various sites (Pieterse & Hertog, 2010; Marzi, Bigi, & Schlosser, 2001).
Development of New Heterocyclic Systems : Research has also focused on the palladium-catalyzed coupling of halopyridines with arylacetylenes, leading to the synthesis of novel heterocyclic systems. These studies illustrate the versatility of halopyridines in constructing complex molecular frameworks, such as the novel 4H-pyrrolo[2,3,4-de]pyrimido[5′,4′:5,6][1,3]diazepino[1,7-a]indole system (Tumkevičius & Masevičius, 2004).
Safety And Hazards
- Hazard Statements : The compound poses risks of acute toxicity (H302), eye damage (H318), and skin sensitization (H317) .
- Precautionary Statements : Proper protective measures (P280) and first aid protocols (P301 + P312, P302 + P352, P305 + P351 + P338) should be followed when handling this substance .
Propiedades
IUPAC Name |
2-chloro-5-iodopyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClIN3/c6-5-4(9)3(8)2(7)1-10-5/h1H,9H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRVSQKIUZSZTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)N)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601286809 | |
| Record name | 3,4-Pyridinediamine, 2-chloro-5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601286809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-iodo-3,4-pyridinediamine | |
CAS RN |
1363380-53-3 | |
| Record name | 3,4-Pyridinediamine, 2-chloro-5-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Pyridinediamine, 2-chloro-5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601286809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidin-2-amine hydrochloride](/img/structure/B1404933.png)




![2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B1404940.png)


![5-Boc-5-azaspiro[2.4]heptane-1-methamine](/img/structure/B1404944.png)



![(2,10-Diacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B1404952.png)
